molecular formula C15H22N2O B1675123 Levomilnacipran CAS No. 96847-54-0

Levomilnacipran

Cat. No. B1675123
CAS RN: 96847-54-0
M. Wt: 246.35 g/mol
InChI Key: GJJFMKBJSRMPLA-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levomilnacipran is a serotonin and norepinephrine reuptake inhibitor used to treat major depressive disorders. Levomilnacipran is an enantiomer of milnacipran, which is used to treat fibromyalgia. Levomilnacipran and milnacipran have been associated with a low rate of transient elevations in serum aminotransferase levels during treatment and with rare instances of clinically apparent acute liver injury with jaundice.
Levomilnacipran is a member of acetamides.
Levomilnacipran is a selective serotonin and norepinephrine reuptake inhibitor. Chemically, levomilnacipran is the 1S,2R-enantiomer of milnacipran. FDA approved on July 25, 2013.

Scientific Research Applications

Pharmacology and Efficacy

Levomilnacipran is a novel serotonin and norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder (MDD). It has a unique pharmacological profile, distinguished by twice the potency for norepinephrine versus serotonin reuptake inhibition. This characteristic potentially contributes to its efficacy in treating MDD. Studies have shown that levomilnacipran is more efficacious than placebo in the short-term treatment of MDD, although long-term efficacy data, especially in relapse prevention, is not conclusive (Mago, Mahajan, & Thase, 2014), (Bruno, Morabito, Spina, & Muscatello, 2016).

Clinical Trials and Functional Outcomes

Several randomized, double-blind clinical trials have demonstrated the efficacy of levomilnacipran in improving depressive symptoms. Notably, it may also improve symptoms related to functioning in areas like social life, work, and family life. However, the need for more extensive investigation, particularly in the context of cardiovascular safety and long-term treatment, is emphasized (Sambunaris et al., 2013), (Montgomery et al., 2013).

Pharmacokinetics and Selectivity

Levomilnacipran displays high noradrenergic selectivity, a trait distinguishing it from other antidepressants in its class. Its pharmacokinetics in healthy volunteers versus patients with major depressive disorder reveal that the steady-state plasma concentrations are sufficient to inhibit reuptake of both norepinephrine and serotonin effectively (Chen et al., 2015), (Zadka, Dziwota, & Olajossy, 2016).

Cognitive Effects

Studies have also explored the effectsof levomilnacipran on cognitive impairments in patients with major depressive disorder. Post-hoc analysis of phase III studies indicates that levomilnacipran may improve cognitive measures, which contribute toward reductions in self-reported functional impairment. This suggests a potential role in addressing cognitive aspects associated with MDD (Wesnes et al., 2016).

Novel Contributions and Future Research

Levomilnacipran's increased potency for norepinephrine reuptake inhibition is a characteristic that may represent a novel contribution to its therapeutic effects. Additional studies comparing levomilnacipran to other antidepressants are needed to further evaluate its place in therapy, particularly in relation to efficacy, tolerability, and cost-effectiveness (Saraceni, Venci, & Gandhi, 2014).

properties

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025167
Record name Levomilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of the antidepressant action of levomilnacipran is unknown but is thought to be related to the potentiation of serotonin and norephinephrine in the central nervous system through inhibition of reuptake at serotonin and norepinephrine transporters.
Record name Levomilnacipran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levomilnacipran

CAS RN

96847-54-0
Record name (1S,2R)-Milnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96847-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomilnacipran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomilnacipran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOMILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomilnacipran
Reactant of Route 2
Levomilnacipran
Reactant of Route 3
Levomilnacipran
Reactant of Route 4
Levomilnacipran
Reactant of Route 5
Levomilnacipran
Reactant of Route 6
Levomilnacipran

Citations

For This Compound
2,280
Citations
GM Asnis, MA Henderson - Neuropsychiatric disease and …, 2015 - Taylor & Francis
Levomilnacipran (LVM, Fetzima ® ) was recently approved by the US Food and Drug Administration for the treatment of major depressive disorder. It is a unique dual neurotransmitter …
Number of citations: 37 www.tandfonline.com
L Citrome - International journal of clinical practice, 2013 - Wiley Online Library
… in outpatients with MDD where levomilnacipran was titrated to … Levomilnacipran also demonstrated superiority over placebo … Levomilnacipran was not associated with clinically …
Number of citations: 89 onlinelibrary.wiley.com
SA Montgomery, L Mansuy, A Ruth… - The Journal of clinical …, 2013 - psychiatrist.com
… 276 levomilnacipran SR-treated patients and 277 placebo-treated patients. Levomilnacipran … Statistical significance in favor of levomilnacipran SR was demonstrated on change from …
Number of citations: 83 www.psychiatrist.com
A Bruno, P Morabito, E Spina… - Current …, 2016 - ingentaconnect.com
Levomilnacipran, the more active enantiomer of the … The efficacy of levomilnacipran ER has been evaluated in seven … These studies documented that levomilnacipran is generally more …
Number of citations: 22 www.ingentaconnect.com
GM Asnis, A Bose, CP Gommoll, C Chen… - The Journal of clinical …, 2013 - psychiatrist.com
… different for levomilnacipran SR … Levomilnacipran SR demonstrated significant improvement in depressive symptoms and functioning relative to placebo. In this study, levomilnacipran …
Number of citations: 125 www.psychiatrist.com
EC Palmer, LN Binns, H Carey - Annals of Pharmacotherapy, 2014 - journals.sagepub.com
… overview of the antidepressant levomilnacipran. Data Sources: … March 2014 using the keyword levomilnacipran. The manufacturer … Data Synthesis: Levomilnacipran is the more potent …
Number of citations: 15 journals.sagepub.com
R Mago, R Mahajan, ME Thase - Expert review of clinical …, 2014 - Taylor & Francis
Levomilnacipran is a novel serotonin and norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder. This paper reviews up-to-date data on the …
Number of citations: 24 www.tandfonline.com
AL Auclair, JC Martel, MB Assié, L Bardin, P Heusler… - …, 2013 - Elsevier
Levomilnacipran (LVM; F2695) is the more active enantiomer of the serotonin/norepinephrine (5-HT/NE) reuptake inhibitor (SNRI) milnacipran and is currently under development for …
Number of citations: 119 www.sciencedirect.com
D Bakish, A Bose, C Gommoll, C Chen, R Nunez… - Journal of Psychiatry and …, 2014 - jpn.ca
Background: Major depressive disorder (MDD) is a global health concern. This study examined the efficacy, safety and tolerability of an extended-release (ER) formulation of …
Number of citations: 75 www.jpn.ca
R Mago, G Forero, WM Greenberg, C Gommoll… - Clinical drug …, 2013 - Springer
… study comparing levomilnacipran ER and placebo [15], time to relapse was greater in the levomilnacipran ER group … Levomilnacipran ER was generally well-tolerated in all studies. …
Number of citations: 87 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.